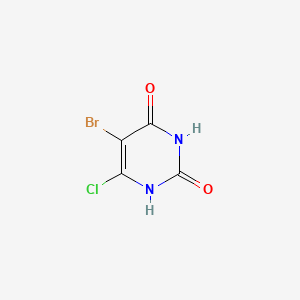

5-Bromo-6-chloropyrimidine-2,4-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJCCPUFJLYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Chloropyrimidine 2,4 Diol and Analogous Halogenated Pyrimidine 2,4 Diols

Fundamental Strategies for Pyrimidine-2,4-diol Core Construction

The formation of the central pyrimidine-2,4-diol scaffold, also known as uracil (B121893), is a critical first step. Chemists have developed several reliable strategies to build this heterocyclic system from acyclic precursors.

Cyclization Reactions Utilizing Amidine-Containing Substrates and Carbonyl Compounds

A widely employed method for constructing the pyrimidine (B1678525) ring involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea (B33335), guanidine, or amidine. bu.edu.eg This approach is one of the most common for creating the pyrimidine nucleus from non-heterocyclic starting materials. bu.edu.egresearchgate.net For instance, pyrimidine derivatives can be formed through the reaction of ketones, aldehydes, or esters with amidines. nih.gov An iron-catalyzed method facilitates the β-ammoniation and subsequent cyclization of saturated carbonyl compounds with amidines to produce a diverse range of pyrimidine derivatives. nih.gov This strategy offers operational simplicity and regioselectivity. nih.gov

Approaches Involving Malonic Acid and Urea Derivatives

A classical and foundational approach to the pyrimidine-2,4-diol core involves the condensation of malonic acid or its derivatives, like diethyl malonate, with urea. guidechem.comias.ac.in This reaction directly leads to the formation of barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione), a key intermediate for uracil and its derivatives. guidechem.comias.ac.in The process typically involves heating the reactants, sometimes in the presence of a dehydrating agent or under acidic conditions, to facilitate the cyclization and formation of the six-membered ring. guidechem.com For example, pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized by reacting diethyl malonate and urea in acetic acid, followed by the addition of acetic anhydride. guidechem.com This method is noted for its good atom economy and relatively mild reaction conditions. guidechem.com

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Diethyl Malonate | Urea | Pyrimidine-2,4,6(1H,3H,5H)-trione | Acetic Acid, Acetic Anhydride, 90°C | 81.3% guidechem.com |

| Dimethyl Malonate | Urea, Aldehydes | Dihydropyrimidine Derivatives | Microwave Irradiation | Good researchgate.net |

| Malic Acid | Urea | Uracil | Fuming Sulphuric Acid | - ias.ac.in |

Synthesis from Barbituric Acid Derivatives and Halogenating Agents

Barbituric acid serves as a versatile precursor for halogenated pyrimidine-2,4-diols. guidechem.comchemicalbook.com The hydroxyl groups in the tautomeric form of barbituric acid can be substituted with halogens using appropriate halogenating agents. A prominent method for introducing a chlorine atom is the reaction of barbituric acid with a chlorinating agent like phosphorus oxychloride (POCl₃). guidechem.com This reaction effectively converts the pyrimidine-2,4,6-trione structure into a chlorinated pyrimidine. For instance, 6-chlorouracil (B25721) can be prepared by treating pyrimidine-2,4,6(1H,3H,5H)-trione with phosphorus oxychloride. guidechem.com Similarly, 2,4,6-trichloropyrimidine (B138864) can be synthesized from barbituric acid using POCl₃, which can then be selectively hydrolyzed to yield chlorouracil derivatives. chemicalbook.com

Regioselective Introduction of Halogen Substituents in Pyrimidine-2,4-diols

To arrive at the specific structure of 5-Bromo-6-chloropyrimidine-2,4-diol, halogens must be introduced at the C5 and C6 positions in a controlled manner. This requires regioselective reactions that target these specific carbon atoms on the pyrimidine ring.

Direct Bromination at the C5 Position

The C5 position of the pyrimidine-2,4-diol (uracil) ring is activated towards electrophilic substitution. This allows for the direct introduction of a bromine atom. Various brominating agents have been successfully employed for this purpose. 5-bromouracil (B15302) is a brominated derivative of uracil that acts as a base analog, substituting for thymine (B56734) in DNA. nih.gov Reagents such as N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) or a combination of bromine in acetic acid are effective for this transformation. guidechem.comgoogle.com Another efficient reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C5 position in aprotic solvents. google.com The efficiency of this bromination can often be enhanced by the addition of a Lewis acid. google.com

| Substrate | Brominating Agent | Solvent | Conditions | Product |

| Uracil Derivatives | N-Bromosuccinimide (NBS) | DMF | - | 5-Bromouracil Derivatives guidechem.comgoogle.com |

| Uridine Derivatives | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | CH₂Cl₂, CH₃CN, or DMF | Ambient Temperature | 5-Bromouridine Derivatives google.com |

| Pyrimidine | Bromine / Hydrogen Halide Salt | Nitrobenzene | 125-135°C | 5-Bromopyrimidine ias.ac.in |

Direct Chlorination at the C6 Position

Introducing a chlorine atom at the C6 position often involves starting with a precursor that can be converted to the desired 6-chloro derivative. A common strategy is to use barbituric acid or a related trione. guidechem.com The reaction of pyrimidine-2,4,6(1H,3H,5H)-trione with phosphorus oxychloride (POCl₃) can yield 6-chlorouracil. guidechem.com In this process, a hydroxyl group at the C6 position is replaced by a chlorine atom. Another route involves the partial hydrolysis of 2,4,6-trichloropyrimidine. By carefully controlling the reaction conditions, such as pH and temperature, the more reactive chlorine atoms at the C4 and C2 positions can be hydrolyzed, leaving the chlorine at C6 intact to yield 6-chlorouracil. chemicalbook.com For example, stirring 2,4,6-trichloropyrimidine in an aqueous sodium hydroxide (B78521) solution followed by acidification selectively yields 6-chlorouracil in high yield. chemicalbook.com

| Starting Material | Reagent(s) | Key Transformation | Product | Yield |

| Pyrimidine-2,4,6(1H,3H,5H)-trione | 1. POCl₃, 2. H₂O | Chlorination of trione | 6-Chlorouracil | 75.6% guidechem.com |

| 2,4,6-Trichloropyrimidine | 1. NaOH (aq), 2. HCl | Selective hydrolysis | 6-Chlorouracil | 97% chemicalbook.com |

Sequential Halogenation Protocols for Dihalo-Pyrimidine Scaffolds

The synthesis of dihalo-pyrimidine scaffolds often involves sequential halogenation, a process that requires careful control of reaction conditions to achieve the desired regioselectivity. The differing reactivity of the positions on the pyrimidine ring allows for a stepwise introduction of different halogen atoms.

One common strategy involves the initial bromination of a pyrimidine precursor, followed by chlorination. For instance, the synthesis of 5-bromo-2-chloropyrimidine (B32469), a key intermediate for various pharmaceuticals, can be achieved through a one-step method from 2-hydroxypyrimidine (B189755). google.com This process utilizes hydrobromic acid and hydrogen peroxide for the initial bromination, followed by treatment with a chlorinating agent like phosphorus oxychloride. google.com The use of an organic amine catalyst, such as triethylamine (B128534) or N,N-dimethylaniline, facilitates the chlorination step. google.com

Another approach to sequential halogenation is demonstrated in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This method employs a tandem cyclization and oxidative halogenation reaction. By first performing a cyclization reaction and then introducing a halogen source like sodium bromide or sodium chloride in the presence of an oxidizing agent, specific halogenation can be achieved. nih.gov

The development of selective halogenation techniques is crucial. For example, methods have been developed for the 4-selective halogenation of pyridines, a related heterocyclic system, which often involve metalation-trapping sequences or the use of N-oxides to direct the halogenation. nih.gov These principles of regioselective halogenation are also applicable to pyrimidine systems.

The ability to perform sequential nucleophilic aromatic substitution (SNAr) reactions on di- and tri-halogenated pyrimidines further highlights the utility of these scaffolds. acs.org By carefully choosing the reaction conditions and nucleophiles, each halogen can be selectively replaced, allowing for the construction of complex molecular architectures. acs.org

Preparation of Key Intermediate Precursors for this compound Synthesis

5-Bromo-2-chloropyrimidine is a vital building block in the synthesis of numerous pharmaceutical compounds. patsnap.comlookchem.com A common synthetic route to this intermediate starts with the bromination of 2-hydroxypyrimidine. google.comchemicalbook.com This is often achieved using a bromine source in a suitable solvent. patsnap.com Subsequent chlorination of the resulting 5-bromo-2-hydroxypyrimidine (B17364) is typically carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com

Several methods have been developed to optimize this process. One patented method describes a one-step synthesis from 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide for bromination, followed by chlorination with phosphorus oxychloride in the presence of an organic amine catalyst. google.com This approach is reported to significantly improve production efficiency. google.com Another method involves the reaction of 5-bromo-2-hydroxypyrimidine with phosphorus oxychloride in toluene, with triethylamine added to facilitate the reaction. chemicalbook.com

The synthesis of other dihalogenated pyrimidines, such as 5-bromo-2,4-dichloropyrimidine, is also of significant interest. This compound can serve as a starting material for further functionalization, for example, in the synthesis of 4-Amino-5-bromo-2-chloropyrimidine through selective amination. guidechem.com

The following table summarizes a selection of synthetic methods for 5-bromo-2-chloropyrimidine:

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Organic Amine | - | Heating | High Efficiency |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 °C, 6 hours | - |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, DMF | DMF | 40 °C, 12 hours | 91% |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

5-(Aryl)-pyrimidine-4,6-diol intermediates are crucial for the synthesis of a variety of biologically active molecules, including endothelin receptor antagonists. acs.org A key example is the preparation of 5-(4-bromophenyl)-pyrimidine-4,6-diol. acs.orgatlantis-press.com

The synthesis of these intermediates often begins with a malonic ester. For instance, dimethyl 2-(4-bromophenyl)malonate can be used as a starting material. atlantis-press.com This is then cyclized with a suitable amidine or urea derivative to form the pyrimidine-4,6-diol ring.

In the synthesis of the endothelin receptor antagonist Macitentan, 5-(4-bromophenyl)-pyrimidine-4,6-diol is a key intermediate. acs.org This diol is then converted to the corresponding 4,6-dichloropyrimidine (B16783) by treatment with phosphorus oxychloride in the presence of N,N-dimethylaniline. acs.org This dichloro derivative can then undergo further substitution reactions.

The synthesis of related 5-aryl-4-aminopyrimidine analogs has also been described, where structure-activity relationship studies have shown the importance of the aryl substituent for biological activity. nih.gov

Methylthio-substituted pyrimidine-4,6-diols are another important class of intermediates. The methylthio group can act as a leaving group in nucleophilic substitution reactions or can be oxidized to a sulfoxide (B87167) or sulfone, further modulating the electronic properties of the pyrimidine ring.

The synthesis of these compounds can be achieved through several routes. One method involves the reaction of a dihydroxypyrimidine with a methylthiolating agent. For example, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine can be methylated with dimethyl sulfate (B86663) to introduce the methylthio group. google.com

Alternatively, starting from diethyl malonate, a four-step synthesis involving nitration, cyclization with thiourea (B124793), methylation, and subsequent chlorination can yield 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com The initial cyclization with thiourea introduces the thiol group, which is then methylated.

The synthesis of 2-methyl-pyrimidine-4,6-diol has also been reported, starting from dimethyl malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide. google.com This provides a straightforward route to this particular diol.

The reactivity of these methylthio-substituted pyrimidines has been explored, with studies showing that they can undergo further reactions to create a variety of derivatives with potential biological activities, including plant growth stimulation. researchgate.netresearchgate.net

Optimization of Synthetic Pathways and Reaction Efficiencies

The optimization of synthetic pathways is crucial for the efficient and cost-effective production of halogenated pyrimidines. This involves exploring various reaction parameters, including solvent systems, catalysts, and reaction conditions, to maximize yields and minimize side products.

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of pyrimidine derivatives, the solvent can influence reaction rates, yields, and even the regioselectivity of the reaction.

For instance, in the synthesis of 4-aminopyrimidine (B60600) scaffolds, polar solvents were found to be unfavorable due to hydrogen bonding interactions that constrain the synthesis. nih.gov In contrast, ether solvents like tetrahydrofuran (B95107) (THF), p-methoxyphenyl ether (MeOPh), and dimethoxyethane (DME) provided better yields, with DME giving a substantial yield at higher temperatures. nih.gov

The use of deep eutectic solvents (DES) has emerged as a green and efficient alternative to traditional organic solvents. researchgate.net For example, a DES composed of glyoxylic acid and L-proline has been successfully used as both a solvent and a catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives, resulting in high yields and short reaction times. researchgate.net

In the context of halogenation reactions, the solvent can also play a key role. While some halogenations are carried out in chlorinated solvents like carbon tetrachloride, others can be performed in more environmentally benign solvents like water. nih.gov The use of ionic liquids as a reaction medium for the C-5 halogenation of pyrimidine-based nucleosides has also been reported as a highly efficient and reusable system. elsevierpure.com

The optimization of solvent systems is an ongoing area of research, with the goal of developing more sustainable and efficient synthetic methods. researchgate.netaip.org

Catalyst and Base Selection for Enhanced Yields

The synthesis of halogenated pyrimidine-2,4-diols, including this compound, is highly dependent on the strategic selection of catalysts and bases to ensure optimal reaction yields and purity. The inherent chemical functionalities of the pyrimidine ring and its precursors necessitate careful control over the reaction environment to facilitate desired transformations while minimizing side reactions.

A common strategy in the synthesis of pyrimidine derivatives involves the condensation of a suitable precursor, such as a 5-aminopyrazole, with a β-dicarbonyl compound. nih.gov These reactions can be significantly enhanced through the use of either acidic or basic catalysts. nih.gov Lewis acids, for instance, can activate the carbonyl groups, making them more susceptible to nucleophilic attack, which is a crucial step in the formation of the fused ring system. nih.gov

In the context of introducing substituents or modifying the pyrimidine core, transition metal catalysts, particularly palladium, play a pivotal role. nih.gov Palladium-catalyzed cross-coupling reactions are widely employed for creating carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For example, the amination of chloropyrimidines often utilizes a palladium catalyst to achieve high yields. nih.gov The efficiency of these catalytic systems is frequently modulated by the choice of base. Strong bases like sodium ethoxide (NaOC₂H₅), as well as inorganic bases such as sodium carbonate (Na₂CO₃) and sodium hydroxide (NaOH), have been explored to optimize cyclization reactions. nih.gov The selection between these bases can significantly impact the final product yield. nih.gov

Organic bases are also crucial, particularly in reactions involving chlorinating agents like phosphorus oxychloride. In the synthesis of 5-Bromo-2-chloropyrimidine from 2-hydroxy-5-bromopyrimidine, triethylamine is used as a base. google.comchemicalbook.com Other organic amines such as diisopropylethylamine, N,N-dimethylaniline, and N,N-dimethylbenzylamine have also been identified as effective catalysts or bases in related syntheses. google.com The choice of base is not trivial; for instance, in a one-pot, three-component reaction for synthesizing 3-sulfonyl-2-aminopyridines, potassium tert-butoxide (KOt-Bu) was found to be a superior base compared to other organic and inorganic options, providing a cleaner reaction profile and higher conversion rates. acs.org However, further optimization showed that switching to potassium hydroxide (KOH) in a different solvent system could improve the isolated yield from 74% to 85%. acs.org

The following table summarizes the catalysts and bases used in the synthesis of various halogenated pyrimidines and related heterocyclic compounds, highlighting their roles in enhancing reaction outcomes.

| Reactant(s) | Catalyst | Base | Product Type | Key Finding | Reference |

| Mono- or Dichloropyrimidine & Amines | Palladium | Various | 2-Aminopyrimidines | Palladium catalysis is widely used for amination. | nih.gov |

| 5-Aminopyrazoles & β-Dicarbonyl compounds | Lewis Acids / Bases | - | Pyrazolo[1,5-a]pyrimidines | Catalysts facilitate the formation of the fused ring system. | nih.gov |

| 2-Hydroxypyrimidine & Hydrobromic Acid | Hydrogen Peroxide | - | 5-Bromo-2-hydroxypyrimidine | H₂O₂ acts as a catalyst in the bromination step. | google.com |

| Intermediate & Phosphorus Oxychloride | Organic Amine (e.g., Triethylamine) | Organic Amine | 5-Bromo-2-chloropyrimidine | Organic amines catalyze the chlorination reaction. | google.com |

| 2-Hydroxy-5-bromopyrimidine & POCl₃ | - | Triethylamine | 5-Bromo-2-chloropyrimidine | Triethylamine is used as the base in the chlorination step. | chemicalbook.com |

| N,N-dimethylacroleines & sulfonylacetonitriles | - | KOt-Bu / KOH | 3-Sulfonyl-2-aminopyridines | Base selection (KOt-Bu vs. KOH) is critical for optimizing yield. | acs.org |

Temperature and Reaction Time Control

Temperature and reaction time are critical, interdependent parameters in the synthesis of this compound and its analogues. Precise control over these factors is essential for driving the reaction towards the desired product, maximizing yield, and preventing the formation of impurities or decomposition of thermally sensitive intermediates and products. oup.com

The optimal temperature for pyrimidine synthesis can vary dramatically depending on the specific reaction. For instance, thermal cyclization reactions may require very high temperatures, around 240-260°C, to proceed. clockss.org In contrast, other transformations are conducted at significantly lower temperatures. The synthesis of 5-bromo-2-hydroxypyrimidine via a hydrogen peroxide-catalyzed reaction is carried out at a mild 40°C, albeit for an extended period of 12 hours. google.com Similarly, another method for preparing 5-bromo-2-chloropyrimidine involves a 12-hour reaction at 40°C. chemicalbook.com

The interplay between temperature and time is evident in many synthetic protocols. A higher temperature can often reduce the required reaction time, but it also increases the risk of side reactions or degradation. For example, the chlorination of 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride and triethylamine is conducted at 80-85°C for 6 hours. chemicalbook.com In the synthesis of related dichlorinated heterocyclic systems, reaction temperatures of 120°C for 3 hours and 180°C for 4 hours have been reported. chemicalbook.com In some cases, reactions involving stable intermediates can be heated for prolonged periods, such as 24 to 70 hours at 90-100°C, to ensure completion. acs.org

Optimization studies often reveal a narrow optimal temperature range. In the synthesis of 3-sulfonyl-2-aminopyridines, it was observed that lowering the reaction temperature from the optimized conditions slowed the cyclization and resulted in a diminished yield. acs.org This underscores the importance of empirical determination of the ideal temperature profile for each specific synthetic step. The use of modern techniques like continuous-flow microreactors can also offer superior control over reaction parameters, including temperature and time, often leading to shorter reaction times and improved selectivity compared to traditional batch processes. researchgate.net

The following table provides examples of temperature and reaction time parameters from the synthesis of various halogenated pyrimidines and related compounds.

| Reaction/Product | Temperature | Reaction Time | Key Observation | Reference |

| Thermal Cyclization of Pyridopyrimidines | 240-260 °C | Not specified | High temperature required for cyclization and decarboxylation. | clockss.org |

| Synthesis of Dichlorothieno[3,2-d]pyrimidine | 180 °C | 4 hours | Specific high-temperature conditions for intermediate formation. | chemicalbook.com |

| Chlorination of Thieno[3,2-d]pyrimidine-2,4-diol | 120 °C | 3 hours | Subsequent step in the synthesis of a dichlorinated system. | chemicalbook.com |

| Synthesis of 5-Bromo-2-hydroxypyrimidine | 40 °C | 12 hours | Mild temperature but long reaction time needed. | google.com |

| Synthesis of 5-Bromo-2-chloropyrimidine | 80-85 °C | 6 hours | Moderate temperature and time for chlorination with POCl₃. | chemicalbook.com |

| Synthesis of an Alcohol Intermediate | 90-100 °C | 24-70 hours | Extended reaction time at elevated temperature to drive to completion. | acs.org |

| One-pot pyridine (B92270) synthesis | 40 °C | Not specified | Lowering the temperature slowed the reaction and decreased yield. | acs.org |

Chemical Reactivity and Advanced Derivatization Strategies of 5 Bromo 6 Chloropyrimidine 2,4 Diol

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyrimidine (B1678525) Rings

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. wikipedia.orgwikipedia.org In 5-Bromo-6-chloropyrimidine-2,4-diol, the chlorine atom at the C6 position is the primary site for nucleophilic aromatic substitution (SNAr). The reactivity at this position is further enhanced by the electron-withdrawing effects of the adjacent bromine atom and the carbonyl groups at C2 and C4.

Regioselective Displacement of Halogens at C2, C4, and C6 Positions

In pyrimidine systems containing multiple halogen substituents, the regioselectivity of nucleophilic attack is a critical consideration. Generally, the halogen at the C4 or C6 position is more readily displaced than a halogen at the C2 position. This preferential reactivity is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4 or C6, where the charge can be delocalized over both nitrogen atoms. wikipedia.org

For instance, studies on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have demonstrated the regioselective displacement of the C4-chloro group when treated with ammonia (B1221849), yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the principal product. This highlights the heightened reactivity of the C4/C6 positions over the C2 position in multiply substituted halopyrimidines. In the case of this compound, the chlorine at C6 is the most probable site for initial nucleophilic attack, allowing for selective functionalization.

Reactivity with Various Nucleophiles (e.g., Alcohols, Amines, Thiolates)

The activated C6-chloro group of this compound can react with a wide array of nucleophiles, providing access to a diverse library of derivatives. Common nucleophiles used in these transformations include amines, alcohols (alkoxides), and thiols (thiolates). The reactions typically proceed under basic conditions to generate the active nucleophile and facilitate the substitution.

The table below summarizes the expected SNAr reactions at the C6 position based on the reactivity of analogous halopyrimidines.

| Nucleophile | Reagent Example | Expected Product at C6 |

| Amine | R-NH₂ | Substituted amine (-NHR) |

| Alcohol | R-OH / Base | Ether (-OR) |

| Thiolate | R-SH / Base | Thioether (-SR) |

Research on pyrido[3,2-d]pyrimidine (B1256433) scaffolds, which contain a similar chlorinated pyrimidine ring, has shown that amination reactions exhibit high regioselectivity for the C2 position over C8, while thiolation can be directed to either C2 or C8 depending on the substituents at C6. nih.gov This underscores the principle that nucleophile choice and substrate structure are key determinants of reaction outcomes in heterocyclic systems.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogen atoms on the this compound ring serve as excellent handles for such transformations. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling reactions.

Palladium-Catalyzed Suzuki Coupling Reactions with Boronic Acids

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron species, typically a boronic acid. wikipedia.orglibretexts.org In the context of this compound, the C5-Br bond is significantly more reactive in oxidative addition to a Palladium(0) catalyst than the C6-Cl bond. The general reactivity trend for halides in Suzuki couplings is I > Br > OTf >> Cl. wikipedia.org This reactivity difference enables the selective arylation or vinylation at the C5 position while preserving the C6-chloro group for subsequent nucleophilic substitution.

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond. libretexts.org

Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center. wikipedia.orglibretexts.org

Reductive Elimination : The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

A study involving the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids demonstrated successful arylation at the C5-bromo position using a Pd(PPh₃)₄ catalyst. mdpi.com This provides a strong model for the expected reactivity of this compound.

Table of Representative Suzuki Coupling Reactions on a Halogenated Pyrimidine Scaffold Data based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com

| Boronic Acid | Catalyst | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Excellent |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate |

This regioselective approach allows for the synthesis of complex, multi-substituted pyrimidines by first performing a Suzuki coupling at C5, followed by an SNAr reaction at C6.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki reaction, the C5-bromo bond is amenable to other palladium-catalyzed cross-coupling reactions. These methods provide alternative pathways to introduce diverse functional groups.

Stille Coupling : This reaction involves the coupling of an organohalide with an organostannane (e.g., R-SnBu₃). It offers a broad substrate scope but is often avoided due to the toxicity of the tin reagents.

Heck Coupling : This reaction couples the organohalide with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by both palladium and copper complexes. It is the method of choice for introducing alkynyl substituents. youtube.com

Palladium-Catalyzed Carbonylation : In the presence of carbon monoxide and a suitable nucleophile (like an alcohol or amine), the C-Br bond can be converted into an ester or amide, respectively. nih.gov

These reactions further expand the synthetic utility of this compound, enabling the creation of a wide range of derivatives from a single, versatile starting material.

Electrophilic Substitution Reactions on the Pyrimidine Core

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging. The electron-deficient nature of the ring, caused by the two nitrogen atoms, deactivates it towards attack by electrophiles. wikipedia.org In this compound, the deactivating effect is compounded by the presence of two electron-withdrawing halogens and two carbonyl/hydroxyl groups.

The C5 position is the most electron-rich carbon in the pyrimidine nucleus and is the typical site for electrophilic attack when the ring is sufficiently activated. nih.gov However, in the target molecule, this position is already occupied by a bromine atom. Consequently, further electrophilic substitution on the carbon framework of the pyrimidine ring is highly improbable under standard EAS conditions. Any potential reaction would likely require harsh conditions and may lead to degradation of the molecule rather than selective substitution. The inherent mutagenic properties of 5-bromouracil (B15302) derivatives are linked to the electrophilic character of the bromine atom, which can lead to alterations in DNA structure during replication. nih.govyoutube.com

Further Halogenation (e.g., Iodination at C5)

The C5 position of the pyrimidine ring in this compound is already substituted with a bromine atom. However, the potential for further halogenation or halogen exchange at this site is a key aspect of its reactivity. While direct iodination of an already brominated carbon is not a common transformation, related reactions on similar pyrimidine scaffolds provide insights into the possibilities.

For instance, the direct C-H iodination of uracil (B121893) and its derivatives at the C5 position has been successfully achieved using various iodinating agents. A radical-based protocol has been developed for the C5 iodination of dimethyl uracil nih.gov. This suggests that if the bromine at C5 were to be removed or replaced, subsequent iodination would be a feasible derivatization strategy.

Furthermore, halogen exchange reactions, such as the Finkelstein reaction, are well-established methods for converting alkyl and some aryl halides wikipedia.org. In the context of this compound, a nucleophilic substitution reaction could potentially replace the bromine at C5 with iodine. The success of such a reaction would depend on the relative bond strengths and the reaction conditions employed. The aromatic Finkelstein reaction, often catalyzed by copper(I) iodide, provides a potential route for such transformations on aryl halides, although the reactivity of a halogenated pyrimidine ring would need to be specifically evaluated wikipedia.org.

Another approach to introducing an iodine atom could involve a lithium-halogen exchange reaction. This has been demonstrated on 5-bromopyrimidine, followed by quenching with an iodine source nih.gov. This method, however, would likely compete with reactions at the C6-chloro position and the hydroxyl groups.

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

| Halogen Exchange (Finkelstein-type) | NaI, acetone | 5-Iodo-6-chloropyrimidine-2,4-diol | Feasibility depends on the lability of the C5-Br bond. |

| Lithium-Halogen Exchange followed by Iodination | 1. n-BuLi or i-PrMgCl·LiCl 2. I2 | 5-Iodo-6-chloropyrimidine-2,4-diol | Potential for side reactions at other positions. |

| Radical Iodination (if C5-H) | Radical initiator, Iodine source | 5-Iodo-6-chloropyrimidine-2,4-diol | Not directly applicable as C5 is brominated. |

Nitration and Nitrosation Studies at Electron-Rich Positions

The introduction of nitro (-NO2) or nitroso (-NO) groups into the pyrimidine ring is a critical step in the synthesis of many energetic materials, as these groups significantly increase the energy density of the molecule. The electron-donating character of the hydroxyl groups in this compound, particularly in its tautomeric forms, can activate the ring towards electrophilic substitution, making nitration and nitrosation key derivatization strategies.

Nitration: The nitration of aromatic and heteroaromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration on the pyrimidine ring is directed by the existing substituents. In this compound, the hydroxyl groups are activating, while the halogens are deactivating. Computational studies on substituted uracils have shown that the nitro group is more electron-withdrawing at the 5-position nih.gov. Given that the C5 position is already occupied, nitration would likely be directed to other available positions on the ring, should the conditions be forcing enough to overcome the deactivating effect of the halogens. The synthesis of related compounds like 6-Chloro-5-nitropyrimidine-2,4-diol highlights the feasibility of introducing a nitro group onto a halogenated pyrimidine-2,4-diol core purdue.edu.

Nitrosation: Nitrosation, the introduction of a nitroso group, is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) wikipedia.org. This reaction is also an electrophilic substitution. For pyrimidine systems, nitrosation can lead to the formation of N-nitroso or C-nitroso compounds. In the context of this compound, the hydroxyl groups would likely direct nitrosation to an available carbon position on the ring. The resulting nitroso compounds can be valuable intermediates, as they can be oxidized to nitro compounds or participate in other transformations.

| Reaction | Typical Reagents | Potential Product Moiety | Key Considerations |

| Nitration | HNO3/H2SO4 | -NO2 | Position of substitution influenced by existing groups. |

| Nitrosation | NaNO2/HCl | -NO | Potential for N- or C-nitrosation. |

Functional Group Interconversions and Ring Transformations

The functional groups present in this compound offer numerous possibilities for interconversion and for transformations that alter the pyrimidine ring itself. These strategies are crucial for creating a diverse range of derivatives with tailored properties.

Alkylation and Arylation of Hydroxyl Groups

The two hydroxyl groups of this compound can undergo alkylation and arylation to form the corresponding ethers. These reactions can proceed via O-alkylation or, in the case of the tautomeric amide forms, N-alkylation. The regioselectivity of these reactions is a key consideration in synthetic design nih.govresearchgate.netresearchgate.net.

Alkylation: O-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The choice of base and solvent can significantly influence the ratio of O- to N-alkylation products nih.govrsc.org. For instance, the use of silver salts in non-polar solvents often favors O-alkylation, while alkali metal salts in polar aprotic solvents may favor N-alkylation nih.gov. The steric hindrance around the nitrogen and oxygen atoms, as well as the electronic nature of the alkylating agent, also play a crucial role researchgate.net.

Arylation: The synthesis of aryl ethers from this compound can be accomplished through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions. In an SNAr approach, a phenoxide would displace one of the halogens, most likely the more labile chlorine at the C6 position. Alternatively, modern cross-coupling methods, such as the Ullmann condensation or Buchwald-Hartwig amination, provide versatile routes to C-O bond formation nih.govorganic-chemistry.orgorganic-chemistry.orgrsc.orgrsc.org. These reactions typically employ a copper or palladium catalyst to couple the diol with an aryl halide or boronic acid.

| Transformation | Reagents/Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., Ag2CO3, K2CO3) | Alkoxy-pyrimidine |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-pyrimidinone |

| O-Arylation | Aryl halide, Catalyst (e.g., CuI, Pd(OAc)2), Base | Aryloxy-pyrimidine |

Transformations Involving Keto-Enol Tautomerism of the Diol Moiety

The pyrimidine-2,4-diol moiety of the title compound exists in a tautomeric equilibrium with its keto forms, primarily the uracil-like diketo form (5-bromo-6-chloro-1H,3H-pyrimidine-2,4-dione) nih.govwikipedia.org. This tautomerism is fundamental to its reactivity kuleuven.benih.gov. The relative populations of the tautomers can be influenced by factors such as the solvent, pH, and the electronic effects of the substituents nih.govnih.gov. The presence of two electron-withdrawing halogens at the C5 and C6 positions is expected to influence the acidity of the N-H protons and the electron density of the carbonyl oxygens, thereby affecting the position of the tautomeric equilibrium.

The different tautomers present distinct reactive sites. The diol form has nucleophilic hydroxyl groups, while the diketo form has acidic N-H protons and electrophilic carbonyl carbons. This duality allows for a wide range of chemical transformations. For example, reactions with electrophiles can occur at the oxygen atoms in the enol form or the nitrogen atoms in the keto form.

Ring-Opening and Skeletal Editing Methodologies for Energetic Materials

A particularly advanced strategy for the derivatization of pyrimidines involves the opening of the heterocyclic ring followed by rearrangement or recyclization to form new molecular skeletons. These "skeletal editing" methodologies are of significant interest in the development of novel high-energy density materials (HEDMs) purdue.eduresearchgate.net. The pyrimidine ring can be cleaved under various conditions, and the resulting open-chain intermediates can be trapped or allowed to cyclize into different heterocyclic systems researchgate.netwur.nlscilit.comresearchgate.net.

For instance, the reaction of pyrimidines with strong nucleophiles like hydrazine (B178648) can lead to ring contraction to form pyrazoles nih.gov. The reactivity of the pyrimidine ring towards such transformations can be enhanced by quaternization of one of the ring nitrogens wur.nl. In the context of this compound, the electron-withdrawing substituents may facilitate nucleophilic attack and subsequent ring-opening.

The development of energetic materials often involves the construction of nitrogen-rich heterocyclic systems. Skeletal editing of readily available pyrimidines provides a powerful tool to access diverse energetic backbones, including open-chain, monocyclic, bicyclic, and fused skeletons nih.gov. The energy content and stability of the resulting compounds are highly dependent on the final molecular structure and the nature of the introduced functional groups purdue.eduresearchgate.netnih.gov.

Structural Elucidation and Advanced Characterization Methodologies

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of 5-Bromo-6-chloropyrimidine-2,4-diol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific experimental NMR data for this compound is not extensively detailed in publicly available literature, the expected spectral characteristics can be inferred from the analysis of related pyrimidine (B1678525) derivatives. wisdomlib.orgmdpi.comnih.gov

¹H NMR: In its diol tautomeric form, the ¹H NMR spectrum of this compound is expected to be relatively simple. The primary signals would arise from the protons of the two hydroxyl (-OH) groups and any residual protons on the pyrimidine ring, though in the specified structure, no protons are directly attached to the ring's carbon atoms. The chemical shift of the OH protons can vary depending on the solvent, concentration, and temperature, and they may appear as broad singlets. If the compound exists in a tautomeric keto form (a uracil-like structure), there would be N-H protons, which would also present distinct signals.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Four distinct signals would be expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons would be influenced by the electronegativity of the adjacent nitrogen, bromine, chlorine, and oxygen atoms. Carbons bonded to these heteroatoms (C2, C4, C5, and C6) would be deshielded and appear at a lower field.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. However, given the limited number of protons directly attached to the carbon backbone in the proposed structure, their utility might be more focused on confirming the absence of such bonds and observing long-range couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, which can be useful in confirming the spatial arrangement of the substituents.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Signals | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | -OH | Variable, broad | Dependent on solvent and concentration. |

| ¹³C NMR | C2, C4, C5, C6 | ~150-170 (C2, C4), ~100-120 (C5), ~140-160 (C6) | Approximate ranges based on substituted pyrimidines. |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₂BrClN₂O₂), the expected monoisotopic mass is approximately 223.9 g/mol .

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, due to the acidic nature of the diol groups. The isotopic pattern would be characteristic, showing the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which provides a definitive signature for the presence of these halogens.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is invaluable for confirming the molecular weight of the compound as it elutes from the column and for analyzing any impurities. synblock.com The fragmentation pattern observed in MS/MS experiments would provide further structural information. Expected fragmentation pathways could include the loss of CO, HCl, or Br radicals.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Key Isotopic Peaks |

| ESI-MS | Negative | [M-H]⁻ ≈ 222.9 | Isotopic distribution confirming C₄HBrClN₂O₂ |

| LC-MS | Varies | [M-H]⁻ or [M+H]⁺ | Confirms molecular weight of the eluted peak. |

HPLC and UPLC are essential chromatographic techniques used to separate, identify, and quantify components in a mixture. They are routinely used to assess the purity of this compound and to monitor the progress of its synthesis.

HPLC: A reverse-phase HPLC method, likely using a C18 column, would be suitable for analyzing this polar compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid to ensure good peak shape. sielc.com The retention time of the compound under specific conditions is a key identifier.

UPLC: UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and higher resolution compared to traditional HPLC. This can be particularly useful for separating the target compound from closely related impurities.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reactions and conducting preliminary purity assessments. A suitable solvent system (mobile phase) would be developed to achieve good separation between the starting materials, intermediates, and the final product on a silica gel plate (stationary phase). The spots can be visualized under UV light, as pyrimidine derivatives are often UV-active, or by using a staining agent. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

UV/Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions of the aromatic ring. mdpi.commsu.edu The presence of the bromine, chlorine, and hydroxyl substituents would be expected to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to the parent pyrimidine ring. The specific λ_max would be useful for quantitative analysis using the Beer-Lambert law. Studies on related halopyrimidines provide insight into their VUV photoabsorption characteristics. rsc.org

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks would include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol groups, C=O stretching bands (if in the keto tautomeric form) around 1650-1750 cm⁻¹, and C-N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region. researchgate.net The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Table 3: Expected IR and UV/Vis Data for this compound

| Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H stretch (broad) | 3200-3600 |

| IR | C=O stretch (keto form) | 1650-1750 |

| IR | C=C, C=N stretch | 1400-1600 |

| UV/Vis | π → π* transition | ~260-290 nm |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many simple pyrimidine derivatives are not strongly fluorescent, the introduction of substituents can sometimes induce fluorescence. mdpi.com Investigating the fluorescence properties of this compound would involve measuring its excitation and emission spectra to determine if it fluoresces and, if so, at what wavelengths. The quantum yield, a measure of the efficiency of the fluorescence process, could also be determined. The photophysical properties of bromo-substituted fluorophores have been a subject of study, where the bromine atom can influence properties like intersystem crossing. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Information regarding the X-ray crystallographic analysis of this compound is not available in the public domain. Therefore, the following subsections, which are fundamental to a complete structural understanding, cannot be addressed with experimentally determined details for this specific compound.

Determination of Molecular Conformation and Bond Geometries

Without experimental crystallographic data, the precise molecular conformation, including the planarity of the pyrimidine ring and the spatial orientation of its substituents, cannot be definitively determined. Similarly, specific bond lengths and angles for the this compound molecule are not documented.

Analysis of Intramolecular Hydrogen Bonding Networks

The potential for intramolecular hydrogen bonding, for instance, between the hydroxyl groups and adjacent nitrogen or halogen atoms, can be hypothesized. However, the existence and specific geometry of such interactions can only be confirmed through detailed structural analysis, which is currently unavailable.

Characterization of Intermolecular Interactions: N–H···O, C–H···O, and C–H···Cl Hydrogen Bonds

In the solid state, pyrimidine derivatives often exhibit a rich network of intermolecular hydrogen bonds. For this compound, interactions such as N–H···O, C–H···O, and potentially weaker C–H···Cl hydrogen bonds would be expected to play a crucial role in the crystal packing. However, without crystallographic data, the nature, strength, and geometry of these interactions remain speculative.

Computational and Theoretical Studies on 5 Bromo 6 Chloropyrimidine 2,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can model a molecule's electron distribution, energy, and geometry.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.com The combination of atomic orbitals forms both lower-energy bonding molecular orbitals and higher-energy antibonding molecular orbitals. youtube.com The distribution of electrons within these orbitals dictates the molecule's stability and reactivity.

Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

In computational studies of related pyrimidine (B1678525) derivatives, such as 2-amino-5-bromo-6-methyl-4-pyrimidinol, time-dependent density functional theory (TD-DFT) has been used to calculate HOMO and LUMO energies, revealing that charge transfer occurs within the molecule. nih.gov Similar calculations for 5-Bromo-6-chloropyrimidine-2,4-diol would elucidate how the bromine and chlorine substituents influence the electronic landscape of the pyrimidine ring. The presence of these electronegative halogens is expected to lower the energy of the molecular orbitals.

Table 1: Key Concepts in Molecular Orbital Theory

| Concept | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Its energy level influences the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Its energy level influences the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap implies higher reactivity and lower stability. |

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

DFT calculations are employed to find the optimized molecular geometry—the arrangement of atoms that corresponds to the lowest energy state. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, DFT would precisely model the planarity of the pyrimidine ring and the orientation of its substituents. Studies on analogous compounds have utilized DFT with basis sets like 6-311++G(**) to achieve reliable geometric and vibrational frequency data. nih.gov

Furthermore, DFT provides crucial energetic information, including the total energy of the molecule, which is essential for comparing the stability of different isomers or tautomers.

Table 2: Representative Data from a DFT Calculation

| Parameter | Description | Hypothetical Value/Information for this compound |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of tautomers (e.g., diol vs. lactam form). |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | e.g., C-Br, C-Cl, C-N, C=O bond distances. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | e.g., N-C-N, C-C-Br angles within the ring. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of O, N, Cl, and Br atoms. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation. This includes identifying reaction intermediates and calculating activation energy barriers, which govern the reaction rate.

For this compound, computational models could explore various reactions, such as nucleophilic substitution at the carbon atoms bearing the halogen atoms. The chlorine atom at position 6 is typically a reactive site in such pyrimidine systems. A computational study could model the approach of a nucleophile, the formation of a transition state, and the departure of the chloride ion.

While specific computational studies on the reaction mechanisms of this compound are not widely published, research on the regioselectivity of reactions involving similar compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), highlights the importance of understanding which site is more reactive. researchgate.net Computational modeling provides the energetic data to explain such observed regioselectivity.

Prediction and Analysis of Structure-Reactivity Relationships

The chemical structure of this compound inherently dictates its reactivity. The pyrimidine ring itself is electron-deficient, and this is further amplified by the electron-withdrawing effects of the bromine, chlorine, and hydroxyl/carbonyl groups.

Structure-reactivity relationships can be analyzed by examining the molecule's electrostatic potential map, which is generated through quantum chemical calculations. This map shows the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Electrophilic Sites : The carbon atoms attached to the halogens (C6-Cl and C5-Br) are expected to be highly electrophilic and thus susceptible to attack by nucleophiles. The relative reactivity of these sites is a key question that computational analysis can address.

Nucleophilic Sites : The nitrogen and oxygen atoms possess lone pairs of electrons and can act as nucleophilic or basic centers.

Leaving Groups : Both the bromide and chloride ions are good leaving groups, facilitating nucleophilic substitution reactions which are common for halogenated pyrimidines.

Studies on the electron-impact ionization of halogenated pyrimidines show that the type and position of the halogen atom significantly influence the ionization cross-sections, which is a measure of reactivity toward electrons. mdpi.com This demonstrates the direct link between the molecule's structure and its fundamental reactivity.

Tautomeric Equilibrium Investigations (e.g., Lactam-Lactim Forms)

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound, named as a diol (the lactim form), can exist in equilibrium with its more stable lactam tautomers. Specifically, it can exist in a di-keto form (5-bromo-6-chloro-1H-pyrimidine-2,4(3H)-dione), which is generally favored in pyrimidine systems.

Computational chemistry is a primary tool for investigating this tautomeric equilibrium. By calculating the total electronic energy of each tautomer using methods like DFT, scientists can predict their relative stabilities. researchgate.net The tautomer with the lowest calculated energy is the most stable and will be the predominant form at equilibrium.

Studies on similar molecules, such as 2-hydroxypyridine, have used both DFT and spectroscopy to confirm that the lactam form is more stable than the lactim form in the ground state. researchgate.netnih.gov The calculations involve optimizing the geometry of each tautomer and comparing their energies. The potential energy surface for the proton transfer can also be mapped to determine the energy barrier for the interconversion. researchgate.net For this compound, a similar computational approach would confirm the predominance of the lactam form and quantify the energy difference between the tautomers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule due to its aromatic ring system, it can still exhibit conformational flexibility, particularly if involved in larger molecular assemblies. More importantly, its interactions with other molecules, such as solvents or biological macromolecules, are crucial to its behavior.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can model:

Solvent Effects : How solvent molecules (e.g., water) arrange themselves around the solute and the nature of the intermolecular forces, such as hydrogen bonds.

Intermolecular Interactions : The formation and breaking of non-covalent bonds. In the crystalline state of related pyrimidines, hydrogen bonding interactions with water molecules have been shown to be crucial for stabilizing the crystal structure. researchgate.net MD simulations can explore these interactions in a dynamic solution environment.

Binding to a Target : If the molecule is a ligand, MD can simulate its binding process to a receptor, revealing the key interactions that stabilize the complex.

For this compound, MD simulations could provide a detailed picture of its hydration shell and the strength of hydrogen bonds between its hydroxyl/carbonyl groups and water molecules, offering insights that are inaccessible through static quantum calculations alone.

Applications of 5 Bromo 6 Chloropyrimidine 2,4 Diol As a Synthetic Building Block

Precursor in the Synthesis of Diverse Pyrimidine-Based Heterocycles

5-Bromo-6-chloropyrimidine-2,4-diol is a valuable starting material for the synthesis of a variety of pyrimidine-based heterocyclic compounds. The differential reactivity of its halogen substituents and the ability to convert the hydroxyl groups into more reactive chloro groups are key to its role as a precursor.

Research has shown that related di-halogenated pyrimidines can undergo selective reactions. For instance, in compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), the chloro atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position. This regioselectivity allows for the stepwise introduction of different functionalities. A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia (B1221849) demonstrated the preferential formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975). researchgate.net This principle of selective substitution is fundamental to using this compound as a precursor, typically after converting the diol to a dichloropyrimidine. This intermediate can then be reacted with various nucleophiles to generate a library of substituted pyrimidines.

Furthermore, the bromine atom at the 5-position can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other carbon-based substituents. This dual reactivity of the halogen atoms at different positions makes it a powerful tool for generating diverse heterocyclic structures.

Scaffold for the Construction of Complex Organic Molecules

The pyrimidine (B1678525) core of this compound serves as a robust scaffold upon which complex molecular architectures can be built. The ability to selectively functionalize the bromo and chloro substituents allows for the controlled, stepwise addition of various molecular fragments.

A notable example of a related compound's use as a scaffold is in the synthesis of the dual endothelin receptor antagonist, Macitentan. In the synthesis of this complex pharmaceutical, a substituted pyrimidine core is a key structural element. The synthesis often involves the reaction of a dichloropyrimidine with different nucleophiles in a sequential manner. For instance, the more reactive chloro group is first displaced, followed by reaction at the less reactive chloro position. This strategic approach allows for the precise assembly of the target molecule.

The general synthetic strategy often involves the initial conversion of the diol to a more reactive dichloropyrimidine. This activated scaffold can then undergo a series of transformations. For example, a nucleophilic aromatic substitution at one of the chloro positions, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction at the bromo position, can lead to highly functionalized and complex pyrimidine derivatives. This stepwise functionalization is a testament to its utility as a scaffold in the construction of intricate organic molecules with potential biological activity.

Contribution to the Development of Novel Synthetic Methodologies

While this compound is primarily utilized within existing synthetic frameworks, its unique combination of reactive sites has contributed to the refinement and extension of synthetic methodologies. The study of the regioselective reactions of this and related di-halogenated pyrimidines provides valuable insights into the factors governing nucleophilic aromatic substitution and cross-coupling reactions on such heterocyclic systems.

For example, the development of highly regioselective lithiation-substitution protocols for the synthesis of C-6 substituted 2-amino-5-bromo-4(3H)-pyrimidinones highlights how the bromine atom can influence the reactivity of other positions on the pyrimidine ring. nih.gov Although not directly involving this compound, these studies on related structures inform the synthetic strategies that can be applied to it.

The selective functionalization of such polysubstituted pyrimidines is a subject of ongoing research, and the insights gained contribute to a deeper understanding of reaction mechanisms and the development of more efficient and selective synthetic methods. nih.gov The predictable reactivity patterns of compounds like this compound and its derivatives make them excellent model systems for exploring and optimizing new synthetic transformations.

Utility in Multi-Step Synthesis for Generating Precursors with Varied Substituents for Material Science Applications

The versatility of this compound as a synthetic building block extends to the field of material science. The ability to introduce a wide range of substituents onto the pyrimidine core allows for the tuning of the electronic and photophysical properties of the resulting molecules, making them attractive candidates for various material applications.

While specific examples starting directly from this compound are not extensively documented in the context of material science, the synthesis of highly functionalized pyrimidines is a well-established route to novel organic materials. For instance, pyrimidine derivatives are known to be used in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

The general approach would involve a multi-step synthesis starting with the functionalization of the this compound scaffold. By introducing different aromatic or heterocyclic groups through cross-coupling reactions at the bromine position, and various electron-donating or -withdrawing groups via substitution at the chlorine position (after conversion from the hydroxyl group), a diverse library of precursors can be generated. These precursors, with their tailored electronic properties, can then be polymerized or incorporated into larger supramolecular structures to create novel materials with specific functions. The ability to systematically vary the substituents on the pyrimidine ring makes this compound a potentially valuable tool for the rational design of new materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

The traditional synthesis of halogenated pyrimidines often involves multi-step procedures and the use of hazardous reagents. Future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic methodologies for 5-Bromo-6-chloropyrimidine-2,4-diol.

Key areas of focus should include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the purity of pyrimidine (B1678525) derivatives. nih.govnih.govcapes.gov.brrsc.org Investigating microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and rapid production methods.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. nih.gov Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous intermediates and facilitate large-scale production.

Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for creating complex molecules in a more atom-economical manner. nih.govmdpi.comyoutube.com Exploring catalytic C-H activation strategies to introduce the bromo and chloro substituents onto a pyrimidine-2,4-diol scaffold could represent a significant advancement over classical methods.

| Synthesis Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control |

| Catalytic C-H Activation | Increased atom economy, novel bond formations |

| Green Solvents/Catalysts | Reduced environmental impact, improved sustainability |

Exploration of Less Common Reaction Pathways and Unprecedented Reactivity

The presence of two different halogen atoms at the 5- and 6-positions of the pyrimidine ring offers unique opportunities for selective functionalization. Future studies should aim to uncover and exploit less common reaction pathways and unprecedented reactivity patterns.

Promising avenues for exploration include:

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for a wide range of organic transformations. unibo.itacs.orgacs.orgnih.gov Investigating the photocatalytic activation of the C-Br and C-Cl bonds could lead to novel cross-coupling reactions and the introduction of a diverse array of functional groups.

Regioselective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or the C-Cl bond would be a significant breakthrough. This would allow for the stepwise and controlled introduction of different substituents, leading to a vast library of novel derivatives.

Unconventional Nucleophilic Substitutions: While nucleophilic substitution at the halogenated positions is expected, exploring reactions with less conventional nucleophiles could unveil new reactivity. This includes the use of organometallic reagents or the exploration of reactions under non-standard conditions.

Advanced Spectroscopic and Structural Investigations Under Non-Standard Conditions

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.

Future research should employ advanced analytical techniques, particularly under non-standard conditions:

Solid-State NMR Spectroscopy: Solid-state NMR can provide valuable information about the local environment of the carbon, nitrogen, and halogen atoms in the crystal lattice. nih.govnih.govyoutube.com This technique can be used to study intermolecular interactions, such as halogen bonding, which can influence the compound's physical properties and reactivity.

High-Pressure Studies: Investigating the behavior of this compound under high pressure could reveal novel phase transitions, changes in electronic structure, and pressure-induced chemical reactions. rsc.org This could lead to the discovery of new polymorphs with unique properties or even new materials.

In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions in real-time can provide valuable mechanistic insights. oup.comacs.org This would allow for the identification of transient intermediates and a better understanding of the reaction kinetics.

| Analytical Technique | Potential Insights |

| Solid-State NMR | Intermolecular interactions, crystal packing, local atomic environments |

| High-Pressure Studies | Phase transitions, pressure-induced reactivity, novel materials |

| In-situ Spectroscopy | Reaction mechanisms, identification of transient species, kinetics |

Expansion of Synthetic Utility towards Underexplored Chemical Space

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

Key areas for expanding its synthetic utility include:

Scaffold for Drug Discovery: Halogenated pyrimidines are known to exhibit a wide range of biological activities. acs.orgacs.orgsigmaaldrich.com This compound could serve as a versatile scaffold for the synthesis of new libraries of compounds to be screened for various therapeutic targets. The differential reactivity of the two halogen atoms allows for the creation of diverse molecular architectures.

Development of Novel Materials: The pyrimidine core and the presence of halogen atoms suggest potential applications in materials science. For instance, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for porous organic frameworks.

Synthesis of Complex Heterocyclic Systems: The reactive sites on this compound can be utilized to construct more complex fused heterocyclic systems through intramolecular cyclization reactions following initial functionalization.

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental work will be instrumental in accelerating the exploration of this compound's chemistry.

Future research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the reactivity of the different positions on the pyrimidine ring, elucidate reaction mechanisms, and rationalize observed selectivities. nih.govjchemrev.comrsc.orgresearchgate.neteurjchem.comrsc.orgrsc.orgnih.govresearchgate.net This can guide the design of new experiments and the selection of optimal reaction conditions.

Modeling of Spectroscopic Data: Computational modeling can aid in the interpretation of complex spectroscopic data, such as solid-state NMR spectra, by correlating the calculated parameters with the experimental observations. umn.edu

Predictive Toxicology and ADME Properties: For potential pharmaceutical applications, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed derivatives, helping to prioritize synthetic efforts. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and drug discovery.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Bromo-6-chloropyrimidine-2,4-diol and its derivatives?

- Methodological Answer : Begin with halogenation and substitution reactions on pyrimidine precursors. For example, demonstrates that 5-bromo-2,4-dichloropyrimidine can undergo nucleophilic substitution with cyclopentylamine to introduce amino groups. Adapt this approach by substituting chlorine atoms at positions 2 and 4 with hydroxyl groups (using controlled hydrolysis) to yield the diol structure. Optimize reaction conditions (e.g., solvent, temperature) based on stability data (store intermediates at 0–6°C, as in ). Purify via column chromatography and validate purity (>97% by HPLC/GC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Chromatography : Use GC or HPLC (as in and ) to assess purity (>98%).

- Spectroscopy : Confirm structure via H/C NMR and high-resolution mass spectrometry.

- Stability Testing : Monitor decomposition under varying temperatures (e.g., notes storage at 0–6°C). Cross-validate results to resolve discrepancies (e.g., GC purity vs. NMR integration) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound under varying conditions?

- Methodological Answer : Apply a 2 factorial design to test variables like temperature, reaction time, and solvent polarity. For example, highlights statistical experimental design to minimize trials while capturing interactions between parameters. Use regression analysis to identify significant factors affecting yield and purity. Iterate with response surface methodology (RSM) for fine-tuning .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, as described in ’s ICReDD framework. Simulate intermediates and transition states to predict regioselectivity in substitutions or coupling reactions (e.g., Sonogashira coupling in ). Validate predictions with pilot experiments and refine models using machine learning on reaction databases .

Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. spectroscopic results)?

- Methodological Answer : Perform method triangulation:

- Reproducibility : Repeat analyses under standardized conditions.

- Cross-Validation : Compare GC/HPLC purity with elemental analysis or NMR quantitation.

- Advanced Techniques : Use X-ray crystallography for unambiguous structural confirmation. ’s multi-step synthesis workflow exemplifies iterative validation .

Q. What challenges arise in reactor design for scaling up halogenated pyrimidine reactions?

- Methodological Answer : Address challenges like heat dissipation and halogen corrosion (common in bromo/chloro compounds). Use CRDC subclass RDF2050112 ( ) to guide reactor material selection (e.g., glass-lined steel) and safety protocols. Simulate mass transfer and kinetics via computational fluid dynamics (CFD) before pilot-scale trials .